Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H9IO3S |
|---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
DHCRFYVAJNNXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)O |
Origin of Product |
United States |
Preparation Methods
Iodocyclization of Propargyl Alcohol Derivatives
This one-pot methodology leverages iodine-mediated cyclization and alkylation to construct the benzo[b]thiophene core while introducing the iodine substituent.
- Starting material : 2-(Propynyl-3-ol) thioanisole derivatives.
- Conditions :
- Iodine (1.2 equiv) in acetic acid at 50°C for 6–8 hours.
- Subsequent alkylation with ethyl glyoxylate under microwave irradiation (100°C, 20 min).
Key Data :
| Step | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Iodocyclization | 70–75 | ≥95 | Diiodinated isomers (5%) |
| Esterification | 65–70 | ≥90 | Hydrolyzed ester (10%) |
- Eliminates intermediate purification, reducing solvent waste.
- Microwave-assisted steps enhance reaction efficiency.
Palladium-Catalyzed Carbonylative Cyclization
This method constructs the thiophene ring and carboxylate ester simultaneously via palladium-mediated carbonylation.
- Substrate : 2-Iodo-3-hydroxyphenyl ethyl propiolate.
- Catalyst System : PdI₂ (5 mol%), KI (2.5 equiv).
- Conditions :
- CO pressure (32 atm), ethanol solvent, 80°C for 24 hours.
| Parameter | Value |
|---|---|
| Isolated yield | 78–83% |
| Turnover number (TON) | 16–18 |
| Selectivity | >95% for 4-iodo isomer |
Sequential Halogenation and Esterification
A modular approach involving thiophene core synthesis followed by iodination and esterification.
- Thiophene Formation :
- Gewald reaction: Condensation of ethyl cyanoacetate, elemental sulfur, and 2-iodoacetophenone in DMF (120°C, 8 h).
- Yield: 55–60%.
- Hydroxylation :
- Oxidative demethylation using BBr₃ in CH₂Cl₂ (−78°C to RT).
- Yield: 85–90%.
- Iodination :
- Electrophilic substitution with ICl in glacial acetic acid (40°C, 4 h).
- Yield: 70–75%.
| Method | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Iodocyclization | 45–50 | 8–10 | Moderate |
| Carbonylative | 78–83 | 24 | High |
| Sequential | 35–40 | 20 | Low |
Microwave-Assisted Synthesis
Adapted from 3-aminobenzo[b]thiophene methodologies, this route replaces amines with hydroxyl groups via post-cyclization modifications.
- Cyclization : 2-Fluoro-4-iodobenzonitrile + ethyl thioglycolate in DMSO with triethylamine (microwave, 130°C, 15 min).
- Hydrolysis : Treatment with 6N HCl at 100°C for 2 h.
Results :
Critical Analysis of Methodologies
| Method | Strengths | Limitations |
|---|---|---|
| Iodocyclization | High atom economy, one-pot process | Limited substrate compatibility |
| Carbonylative | Excellent regioselectivity | High CO pressure requirements |
| Sequential | Modular flexibility | Low overall yield |
| Microwave-Assisted | Rapid kinetics | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the iodine group to a hydrogen atom.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and hydroxy groups allows it to form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Iodine vs. Chlorine/Bromine: The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine (e.g., ) or bromine derivatives.
- Hydroxyl Group: The 3-OH group distinguishes it from amino- or ester-substituted analogs (e.g., ), improving aqueous solubility via hydrogen bonding.
Electronic and Crystallographic Insights
- Electronic Effects: The electron-withdrawing iodine and hydroxyl groups create a polarized aromatic system, contrasting with electron-donating groups like methylthio or amino .
- Crystal Packing : The hydroxyl group facilitates hydrogen-bonded networks (as in ), while iodine’s polarizability may influence π-stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
